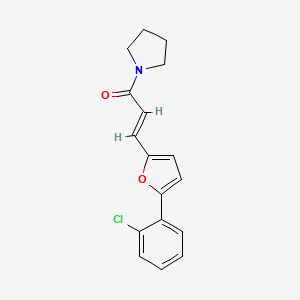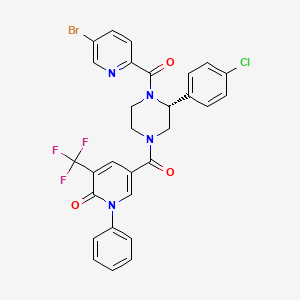
2-(4-Methyl-1-naphthyl)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methyl-1-naphthyl)-2-propanol is an organic compound that belongs to the class of secondary alcohols It is characterized by the presence of a naphthalene ring substituted with a methyl group at the 4-position and a hydroxyl group attached to a propanol chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-1-naphthyl)-2-propanol can be achieved through several methods. One common approach involves the Grignard reaction, where 4-methyl-1-naphthylmagnesium bromide reacts with acetone to form the desired alcohol. The reaction is typically carried out in an anhydrous ether solvent under inert atmosphere conditions to prevent moisture from interfering with the Grignard reagent .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of catalytic hydrogenation of the corresponding ketone, 2-(4-Methyl-1-naphthyl)-2-propanone. This process is conducted under high pressure and temperature in the presence of a suitable catalyst such as palladium on carbon.
化学反応の分析
Types of Reactions
2-(4-Methyl-1-naphthyl)-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 2-(4-Methyl-1-naphthyl)-2-propanone, using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: It can be reduced to the corresponding hydrocarbon, 2-(4-Methyl-1-naphthyl)propane, using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed
Oxidation: 2-(4-Methyl-1-naphthyl)-2-propanone.
Reduction: 2-(4-Methyl-1-naphthyl)propane.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
2-(4-Methyl-1-naphthyl)-2-propanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving the interaction of naphthalene derivatives with biological systems.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-(4-Methyl-1-naphthyl)-2-propanol exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The hydroxyl group allows for hydrogen bonding and other interactions that can influence the compound’s activity.
類似化合物との比較
Similar Compounds
4-Methyl-1-naphthylmethanol: Similar structure but with a methanol group instead of a propanol chain.
4-Methyl-1-naphthylamine: Contains an amine group instead of a hydroxyl group.
4-Methyl-1-naphthylacetic acid: Features a carboxylic acid group in place of the hydroxyl group.
Uniqueness
2-(4-Methyl-1-naphthyl)-2-propanol is unique due to its specific substitution pattern and the presence of a secondary alcohol group, which imparts distinct chemical and physical properties compared to its analogs.
特性
分子式 |
C14H16O |
|---|---|
分子量 |
200.28 g/mol |
IUPAC名 |
2-(4-methylnaphthalen-1-yl)propan-2-ol |
InChI |
InChI=1S/C14H16O/c1-10-8-9-13(14(2,3)15)12-7-5-4-6-11(10)12/h4-9,15H,1-3H3 |
InChIキー |
JLPUGJXKRZQRIV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C2=CC=CC=C12)C(C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B11938754.png)

![Ethyl (2Z)-bicyclo[6.1.0]non-2-ene-9-carboxylate](/img/structure/B11938775.png)





![1,5-Diphenyl-1,2,5,6-tetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dione](/img/structure/B11938820.png)




